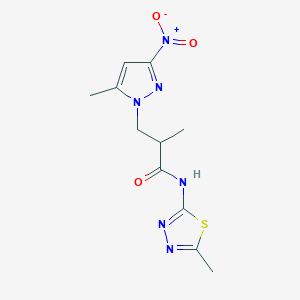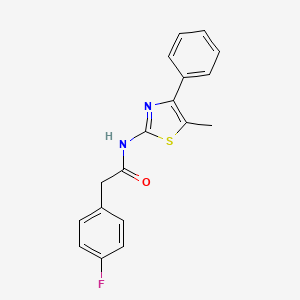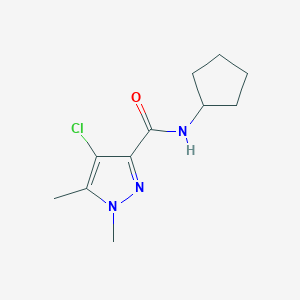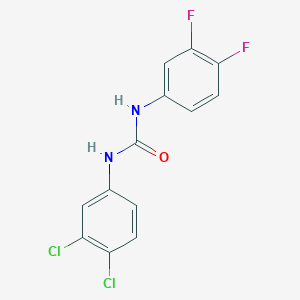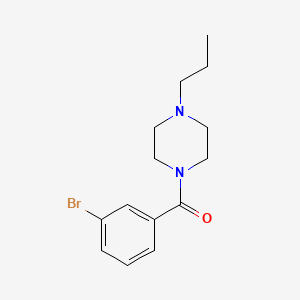![molecular formula C16H18N2O4S2 B10964972 N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a morpholine sulfonyl group, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with 2-bromoacetylthiophene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the aniline attacks the carbonyl carbon of the bromoacetylthiophene, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
N-[3-(morpholine-4-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine sulfonyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(12-14-4-2-10-23-14)17-13-3-1-5-15(11-13)24(20,21)18-6-8-22-9-7-18/h1-5,10-11H,6-9,12H2,(H,17,19) |
InChI Key |
IVHNNFCDMWBBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,5-Dichlorophenyl)-N-[1-(2,6-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-YL]-N-phenethylthiourea](/img/structure/B10964894.png)
![3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964909.png)
![3-(4-chlorobenzyl)-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964914.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964915.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10964917.png)
![2-Amino-1'-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B10964922.png)
![N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964936.png)
